N,1-bis(2-fluorophenyl)methanesulfonamide
Overview
Description
N,1-bis(2-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been studied extensively for its pharmacological properties, including its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N,1-bis(2-fluorophenyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N,1-bis(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of certain diseases, such as glaucoma. In addition, it has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N,1-bis(2-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of enzymes and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N,1-bis(2-fluorophenyl)methanesulfonamide. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential side effects. Another direction is to investigate its potential as an enzyme inhibitor, including its specificity and potential applications in drug discovery. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in materials science.
Scientific Research Applications
N,1-bis(2-fluorophenyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of certain enzymes. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
N,1-bis(2-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-2-1-5-10(11)9-19(17,18)16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJITLGBQWQJEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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